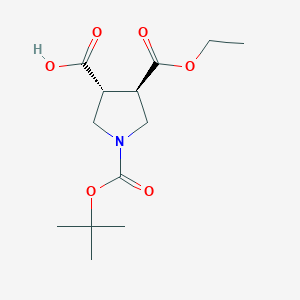

trans-1-(tert-Butoxycarbonyl)-4-(ethoxycarbonyl)pyrrolidine-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Trans-1-(tert-Butoxycarbonyl)-4-(ethoxycarbonyl)pyrrolidine-3-carboxylic acid is a useful research compound. Its molecular formula is C13H21NO6 and its molecular weight is 287.31 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

Trans-1-(tert-butoxycarbonyl)-4-(ethoxycarbonyl)pyrrolidine-3-carboxylic acid, also referred to by its CAS number 252919-44-1, is a compound of significant interest in medicinal chemistry and pharmacology. This article explores its biological activity, chemical properties, and potential applications based on diverse research findings.

- Molecular Formula : C₁₃H₂₁NO₆

- Molecular Weight : 287.31 g/mol

- CAS Number : 252919-44-1

- MDL Number : MFCD09608021

- Purity : ≥95%

Structure

The compound features a pyrrolidine ring with tert-butoxycarbonyl and ethoxycarbonyl substituents. Its structure is critical for its biological activity, influencing how it interacts with biological targets.

Research indicates that this compound may exhibit various biological activities due to its structural characteristics. The presence of the pyrrolidine moiety suggests potential interactions with receptors and enzymes involved in metabolic pathways.

Pharmacological Studies

- Antiviral Activity : Preliminary studies have suggested that derivatives of pyrrolidine compounds may possess antiviral properties, particularly against Hepatitis C Virus (HCV). For instance, related compounds have been developed as intermediates for antiviral drugs like Velpatasvir, indicating a potential pathway for further exploration of this compound in antiviral drug development .

- Neuropharmacological Effects : The structural similarity of this compound to known neuroactive agents raises the possibility of its involvement in modulating neurotransmitter systems. Research has shown that pyrrolidine derivatives can act on nicotinic acetylcholine receptors, which are crucial for cognitive functions .

- Toxicological Profile : Safety data indicate that while the compound exhibits some hazards (H302, H315, H319), further toxicological assessments are necessary to evaluate its safety profile comprehensively .

Case Study 1: Antiviral Applications

A study focused on the synthesis of chiral pyrrolidine derivatives demonstrated that modifications at specific positions could enhance antiviral activity against HCV. The findings suggest that this compound could serve as a scaffold for developing more effective antiviral agents .

Case Study 2: Neuroactive Properties

Research involving related pyrrolidine compounds highlighted their ability to selectively activate nicotinic receptors, which are implicated in various neurological disorders. This suggests that this compound may also exhibit similar neuropharmacological effects, warranting further investigation into its potential therapeutic uses .

Data Table: Biological Activity Overview

Aplicaciones Científicas De Investigación

Pharmaceutical Synthesis

One of the primary applications of trans-1-(tert-butoxycarbonyl)-4-(ethoxycarbonyl)pyrrolidine-3-carboxylic acid is in the synthesis of pharmaceutical intermediates. Its Boc protecting group is particularly useful in peptide synthesis, where it helps to protect amino groups during chemical reactions.

Peptide Chemistry

In peptide chemistry, this compound can be utilized as a building block for synthesizing various peptides. The Boc group allows for selective deprotection, facilitating the stepwise construction of peptide chains. This method is crucial for developing therapeutic peptides that can act as drugs or biological agents.

Organic Synthesis

The compound serves as an intermediate in organic synthesis pathways, enabling chemists to create complex molecules through various reactions such as:

- Nucleophilic substitutions : The ethoxycarbonyl group can participate in nucleophilic attack reactions, leading to the formation of new carbon-carbon bonds.

- Cyclization reactions : Its structure allows for intramolecular cyclization, which is valuable in synthesizing cyclic compounds.

Material Science

Recent studies have explored the use of this compound in material science applications. Its derivatives have been investigated for potential use in creating novel polymers and nanomaterials with specific properties suitable for drug delivery systems.

Análisis De Reacciones Químicas

Key Reactions and Mechanisms

Stability and Rearrangements

The compound undergoes interrupted Curtius rearrangement under thermal conditions (100°C), forming stable ketones or conjugated pyrrolidine derivatives . This reaction pathway is attributed to the quaternary center and steric hindrance, preventing nucleophilic attack on the isocyanate intermediate .

Data Tables

Physical Properties

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C13H21NO6 | |

| Molecular Weight | 287.31 g/mol | |

| CAS No. | 252919-44-1 |

Reaction-Specific Data

| Step | Reagents | Solvent | Yield |

|---|---|---|---|

| Lithiation | LiHMDS | THF | 75.6% |

| Deprotection | TFA | CH2Cl2 | 99% |

| Curtius Rearrangement | Heat | Toluene | 80–98% |

Research Findings

-

The compound’s stereochemistry (trans configuration) is preserved during synthesis, with enantiomeric excess (ee) reaching 98% .

-

Orthogonal protection strategies (e.g., Boc vs. ethoxycarbonyl) enable selective deprotection for peptide coupling .

-

Thermal stability studies indicate susceptibility to rearrangement, requiring controlled conditions during synthesis .

Propiedades

Número CAS |

252919-44-1 |

|---|---|

Fórmula molecular |

C13H21NO6 |

Peso molecular |

287.31 g/mol |

Nombre IUPAC |

(3R,4S)-4-ethoxycarbonyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid |

InChI |

InChI=1S/C13H21NO6/c1-5-19-11(17)9-7-14(6-8(9)10(15)16)12(18)20-13(2,3)4/h8-9H,5-7H2,1-4H3,(H,15,16)/t8-,9+/m0/s1 |

Clave InChI |

BHOJIKSQYLVZHD-DTWKUNHWSA-N |

SMILES |

CCOC(=O)C1CN(CC1C(=O)O)C(=O)OC(C)(C)C |

SMILES isomérico |

CCOC(=O)[C@@H]1CN(C[C@@H]1C(=O)O)C(=O)OC(C)(C)C |

SMILES canónico |

CCOC(=O)C1CN(CC1C(=O)O)C(=O)OC(C)(C)C |

Pictogramas |

Irritant |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.